molecular formula C7H13IO2 B15235908 5-(Iodomethyl)-2,2-dimethyl-1,4-dioxane CAS No. 1269755-08-9

5-(Iodomethyl)-2,2-dimethyl-1,4-dioxane

Cat. No.: B15235908
CAS No.: 1269755-08-9
M. Wt: 256.08 g/mol
InChI Key: YCNVYGVSTLPMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Iodomethyl)-2,2-dimethyl-1,4-dioxane is an organic compound characterized by the presence of an iodomethyl group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)-2,2-dimethyl-1,4-dioxane typically involves the iodination of a precursor compound. One common method is the reaction of 2,2-dimethyl-1,4-dioxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)-2,2-dimethyl-1,4-dioxane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the corresponding aldehyde.

Scientific Research Applications

5-(Iodomethyl)-2,2-dimethyl-1,4-dioxane has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Material Science: It is employed in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is used in biochemical assays and as a probe in molecular biology research.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-2,2-dimethyl-1,4-dioxane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include inhibition of enzyme activity or modification of protein structures.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2,2-dimethyl-1,4-dioxane
  • 5-(Bromomethyl)-2,2-dimethyl-1,4-dioxane
  • 5-(Fluoromethyl)-2,2-dimethyl-1,4-dioxane

Uniqueness

5-(Iodomethyl)-2,2-dimethyl-1,4-dioxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and other chemical reactions, providing unique opportunities for synthetic applications.

Properties

CAS No.

1269755-08-9

Molecular Formula

C7H13IO2

Molecular Weight

256.08 g/mol

IUPAC Name

5-(iodomethyl)-2,2-dimethyl-1,4-dioxane

InChI

InChI=1S/C7H13IO2/c1-7(2)5-9-6(3-8)4-10-7/h6H,3-5H2,1-2H3

InChI Key

YCNVYGVSTLPMLI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CO1)CI)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.